Nitramide

Beschreibung

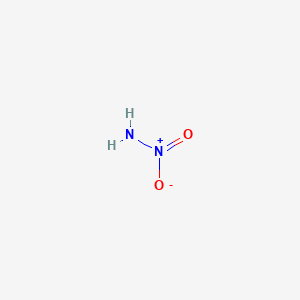

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2N2O2/c1-2(3)4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDJOSRHYKHMOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20999028 | |

| Record name | Nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.028 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7782-94-7 | |

| Record name | Nitramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8N6F7BJTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical and Foundational Perspectives on Nitramide Research

Early Investigations into Nitramide Reactivity and Stability

The journey into understanding this compound began with its synthesis and the initial observations of its behavior in different chemical environments. First prepared nearly a century before 1991, early researchers quickly discovered that this compound is a substance prone to decomposition. datapdf.com This decomposition, particularly in aqueous solutions, was found to be highly sensitive to the presence of acids and bases. datapdf.comcdnsciencepub.com

H₂NNO₂(aq) → N₂O(g) + H₂O(l) brainly.com

These early qualitative observations set the stage for more detailed quantitative studies into the factors governing the rate of this compound's decomposition. Researchers noted that the stability of this compound was markedly lower in the presence of bases. datapdf.comcdnsciencepub.com This susceptibility to base-catalyzed decomposition became a central theme in the subsequent decades of this compound research. Even in what were considered neutral aqueous solutions, the decomposition was understood to proceed due to the catalytic action of water molecules acting as a base. cdnsciencepub.comcdnsciencepub.com Theoretical studies have since investigated the uncatalysed decomposition mechanism, suggesting a concerted process involving a cyclic transition state with water molecules. rsc.org

Evolution of Mechanistic Understanding

The sensitivity of this compound's decomposition rate to the chemical environment prompted a deeper investigation into the underlying reaction mechanism. This exploration was pivotal, not just for understanding this compound itself, but for establishing fundamental principles of chemical kinetics and catalysis.

Contributions to General Acid-Base Catalysis Theory

The study of this compound decomposition is intrinsically linked to the development of the theory of general acid-base catalysis. The pioneering work of Johannes Nicolaus Brønsted in the 1920s used the decomposition of this compound as a model reaction to establish one of the cornerstones of modern physical chemistry. cdnsciencepub.comwikipedia.orgfiveable.meebsco.com

In 1923, Brønsted and, independently, Thomas Martin Lowry, proposed a new theory of acids and bases. wikipedia.orgebsco.combritannica.com This theory defined an acid as a proton donor and a base as a proton acceptor. fiveable.meebsco.com Brønsted further postulated that in general acid or general base catalysis, the reaction rate should be proportional to the concentration of the specific acid or base catalyst, not just the concentration of hydronium or hydroxide (B78521) ions (specific catalysis). wikipedia.org

The decomposition of this compound provided the perfect experimental validation for this theory. Brønsted and his contemporaries demonstrated that the rate of this compound decomposition was not only dependent on the pH of the solution but was also proportional to the concentration of the buffer components. cdnsciencepub.com This showed that various bases, not just the hydroxide ion, could act as catalysts by accepting a proton from the this compound molecule in the rate-determining step. This relationship became famously encapsulated in the Brønsted catalysis equation, which relates the catalytic constant for a reaction to the strength of the catalyzing acid or base. The study of this compound's decomposition by a wide array of oxygen and nitrogen bases has shown a linear Brønsted relation over a broad range of base strengths. datapdf.com

Initial Kinetic Studies and Proposed Pathways

Following the theoretical framework laid by Brønsted, several researchers conducted detailed kinetic studies to elucidate the mechanistic pathways of this compound decomposition. Among the earliest comprehensive kinetic investigations were those carried out by Marlies and La Mer in 1935, who studied the decomposition in dilute aqueous hydrochloric acid solutions. cdnsciencepub.comacs.org

These initial studies confirmed that the decomposition is subject to catalysis by various bases. In a basic solution, the proposed mechanism involves a slow, rate-determining proton transfer from this compound to a base (B):

Step 1 (Slow): H₂NNO₂ + B → HNNO₂⁻ + BH⁺

The resulting this compound anion (HNNO₂⁻) is an unstable intermediate that rapidly decomposes to the final products:

Step 2 (Fast): HNNO₂⁻ → N₂O + OH⁻ brainly.com

The hydroxide ion produced can then react with the conjugate acid of the catalyst (BH⁺), regenerating the base catalyst. The rate law derived from this mechanism is consistent with general base catalysis:

Rate = k[H₂NNO₂][B]

Where 'k' is the catalytic coefficient for the specific base B. brainly.com

In acidic solutions, the situation is more complex. Early studies indicated that the rate decreases with increasing acid concentration in dilute acid, followed by a slow increase in more concentrated acid. cdnsciencepub.com This initial decrease is due to the suppression of the water-catalyzed pathway. The subsequent increase points to a true acid-catalyzed mechanism, though this reaction is significantly slower than the base-catalyzed pathways. cdnsciencepub.comcdnsciencepub.com The acid-catalyzed pathway is believed to involve the protonation of an oxygen atom on the this compound molecule. cdnsciencepub.comrsc.org

The table below summarizes findings from early kinetic studies on the base-catalyzed decomposition of this compound.

| Catalyst (Base) | Catalytic Coefficient (k) at 25°C (L·mol⁻¹·s⁻¹) |

| Water (H₂O) | 5.0 x 10⁻⁵ |

| Acetate (B1210297) (CH₃COO⁻) | 3.7 x 10⁻² |

| Formate (HCOO⁻) | 1.1 x 10⁻¹ |

| Hydroxide (OH⁻) | 4.8 x 10¹ |

This table presents illustrative data compiled from various kinetic studies to show the relative catalytic efficiency of different bases. Actual values may vary slightly between different studies and experimental conditions.

Advanced Synthetic Methodologies and Mechanistic Studies

Contemporary Approaches to Nitramide Synthesis

The synthesis of this compound (H₂NNO₂), a molecule of significant theoretical and practical interest in the field of energetic materials, has been approached through various chemical strategies. Modern synthetic methodologies have focused on improving yield, purity, and safety compared to historical methods. These approaches include the cleavage of silicon-nitrogen bonds, the controlled hydrolysis of urea (B33335) derivatives, and explorations into direct nitration pathways.

A contemporary strategy for the formation of N-nitro compounds involves the nitrodesilylation of silylamines. This method provides an alternative to traditional nitration techniques that often require harsh acidic conditions. In this approach, a silylated amine precursor is reacted with a suitable nitrating agent, leading to the cleavage of the silicon-nitrogen bond and the concurrent formation of a nitrogen-nitro group bond.

Research by Millar and colleagues demonstrated the successful nitration of a range of substrates, including amides and various amines, by first converting them into their silylated derivatives. core.ac.uk The subsequent nitrodesilylation effectively yields the corresponding nitramine or this compound products. core.ac.uk This process is advantageous as it often proceeds under milder conditions than traditional mixed-acid nitrations.

Table 1: Nitrodesilylation Approach for Nitramine/Nitramide Synthesis

| Precursor Type | Key Transformation | Product | Reference |

|---|

One of the most well-documented and convenient methods for preparing this compound is through the hydrolysis of N,N'-dinitrourea (DNU). researchgate.netone.pl DNU itself is synthesized by the nitration of urea. one.plpsu.edu The subsequent hydrolysis of DNU proceeds readily, often immediately upon contact with water, to yield this compound and carbon dioxide. one.plsciencemadness.org

This method is considered a practical route for obtaining this compound for subsequent use in the synthesis of more complex energetic materials. one.plpsu.edu Studies have focused on optimizing the synthesis of the DNU precursor and the conditions of its hydrolysis to maximize the yield and purity of the resulting this compound. researchgate.net The process is straightforward, making this compound a readily accessible intermediate from the inexpensive starting material, urea. researchgate.netpsu.edu

Reaction Scheme: Hydrolysis of N,N'-Dinitrourea

The direct electrophilic N-nitration of ammonia (B1221849) to form this compound represents a theoretical and direct synthetic route. However, the direct nitration of primary amines, including ammonia, presents significant challenges. core.ac.uk A primary difficulty is that most nitrating agents operate in strong acidic media. core.ac.uk In these conditions, the basic nitrogen atom of the amine is readily protonated to form an unreactive ammonium (B1175870) salt, which resists electrophilic attack. core.ac.ukresearchgate.net

Mechanistic Analysis of Synthetic Pathways

Understanding the mechanisms of this compound synthesis is crucial for optimizing reaction conditions and improving safety. Studies have investigated the bond-breaking and bond-forming steps in precursors and have sought to identify and characterize the transient species that form during the reaction.

One proposed mechanism involves the breakdown of DNU to form this compound (NH₂NO₂) and carbon dioxide (CO₂). one.pl This breakdown requires the presence of water. one.pl Theoretical studies on the decomposition of DNU have suggested that the cleavage of the nitrogen-nitrogen (N-N) bond can also be a critical initial step in its decomposition pathways under certain conditions. researchgate.net However, in the context of hydrolysis to form this compound, the C-N bond cleavage is the productive pathway. The susceptibility of the dinitrourea moiety to hydrolysis is a key feature utilized in this synthetic process. psu.edu

Table 2: Key Bond Transformations in Dinitrourea Hydrolysis

| Precursor | Bond(s) Cleaved | Bond(s) Formed | Product | Reference |

|---|

In multi-step syntheses that produce this compound or use it as a subsequent reactant, the characterization of intermediates is vital. In processes starting from urea, N,N'-dinitrourea is a key isolable intermediate prior to its hydrolysis. researchgate.net this compound itself is often the desired product but can also be an intermediate in the synthesis of other energetic materials. psu.edu

For instance, in the one-pot synthesis of Dinitro pentamethylene tetramine (B166960) (DPT) from urea, stable intermediates including dinitrourea and this compound have been successfully isolated and characterized. researchgate.net This confirms their role as distinct species along the reaction pathway. Furthermore, during the preparation of dinitrourea salts, partial hydrolysis of the substrate can occur, with this compound being identified as the main hydrolysis by-product, which subsequently decomposes to nitrous oxide (N₂O) and water. psu.edu The ability to isolate and identify these intermediates provides crucial insight into the reaction mechanism and allows for the optimization of each synthetic step.

Molecular Structure, Bonding, and Electronic Configuration: Comprehensive Theoretical and Experimental Insights

Quantum Chemical Characterization of Nitramide Molecular Geometry

Quantum chemical calculations have been widely applied to characterize the molecular geometry of this compound, providing detailed information about its spatial arrangement and electronic distribution.

Spatial and Electronic Structure Determinations

Studies on the spatial and electronic structure of this compound (NH₂NO₂) indicate that its molecular geometry can change upon transitioning from the gas phase to the condensed state researchgate.netresearchgate.net. This change is attributed to an increased contribution of conjugation between its functional groups researchgate.netresearchgate.net. The molecule is reported to be non-planar in the gas phase but adopts a planar configuration in the crystalline state wikipedia.orgsmolecule.com. Theoretical calculations using various basis sets have been employed to determine its structure. For instance, at the RHF/6-31G* level, this compound was predicted to be planar, although larger basis sets with polarization functions corrected this prediction, indicating a non-planar gas phase structure osti.govacs.org. Experimental techniques like X-ray diffraction have confirmed a planar conformation in the crystal phase researchgate.netznaturforsch.com.

Analysis of Bader atomic charges suggests that intramolecular charge transfer from the amino group to the nitro group significantly influences the effects of conjugation researchgate.netresearchgate.net. This charge transfer is a key aspect of its electronic structure researchgate.netresearchgate.net.

N-N Bond Order and Length Variability Investigations

Investigations into the N-N bond in this compound have revealed characteristics indicative of partial double bond character. The N-N bond length in crystalline this compound has been reported to be between a single and double bond order researchgate.netsmolecule.comznaturforsch.com. Experimental crystal structure analysis at various temperatures shows an N-N bond length corresponding to a bond order between one and two researchgate.netznaturforsch.com. This observed shortening of the N-N bond in the crystal phase compared to the gas phase (e.g., 1.318-1.322 Å in crystal vs. 1.381 Å in gas phase) has been studied theoretically, with models like the this compound trimer used to explain the difference znaturforsch.com. The N-N bond length is a critical parameter and its variability has been investigated using computational methods d-nb.info.

Here is a table summarizing some reported N-N bond lengths:

| Phase | N-N Bond Length (Å) | Method | Source |

| Crystal | 1.318-1.322 | X-ray Diffraction | znaturforsch.com |

| Gas | 1.381 | Reported previously | znaturforsch.com |

| Crystal | 1.367(3) | X-ray Diffraction (BDNPN) | dtic.mil |

| Theoretical | 1.418 | MCSCF | acs.org |

| Theoretical | 1.356 | RHF/6-31G* | acs.org |

Conformational Analysis and Tautomeric Equilibria

This compound exhibits different conformations and can undergo tautomerization, impacting its reactivity and properties.

Planar Conformation Studies

While this compound is non-planar in the gas phase, studies have investigated its planar conformation, particularly in the crystalline state wikipedia.orgsmolecule.com. The planar configuration in the crystal is stabilized by hydrogen bonding researchgate.netznaturforsch.com. Computational studies have explored the energy landscape associated with rotation and inversion, which are related to conformational changes osti.gov. The rotational barrier around the N-N bond has been calculated, providing insights into the energy required for the molecule to deviate from planarity osti.govdtic.mil.

Aci-nitro Tautomerization and Anion Characterization

This compound can exist in equilibrium with its aci-nitro tautomer (H₂N=N(O)OH) psu.edu. The aci-nitro form plays a significant role in the decomposition pathways of this compound, particularly in catalyzed reactions psu.edursc.orgnrcresearchpress.com. Deprotonation of the aci-nitro tautomer leads to an anion, although studies suggest this anion may not correspond to an energy minimum on the potential energy surface psu.edursc.org. The characterization of the this compound anion and its role in reaction mechanisms has been a subject of theoretical investigation rsc.org.

Intermolecular Interactions and Condensed Phase Effects

Detailed studies on related this compound compounds, such as N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)this compound, reveal the presence of both intramolecular and intermolecular hydrogen bonds, which play a crucial role in stabilizing the crystal structure. mdpi.comresearchgate.net Similarly, bis[(1H-tetrazol-5-yl)methyl]this compound and related tetrazole derivatives also exhibit extensive hydrogen bonding networks in the crystal, forming two- or three-dimensional networks. iucr.orgnih.gov While hydrogen bonding is dominant in this compound itself, in some polynitramines like RDX and HMX, electrostatic forces are considered to play a more significant role in crystal packing. publish.csiro.au

Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonding is a primary driving force behind the crystal packing of this compound. publish.csiro.auznaturforsch.com In the crystalline state, this compound molecules are connected through hydrogen bonds in a side-on and end-on manner, leading to the formation of distinct layers. znaturforsch.comresearchgate.net Computational studies on this compound crystals have identified two types of hydrogen bond interactions, with electrostatic interactions being the dominant contributor to their formation. rsc.org

Research on related this compound structures provides further insight into the types and geometries of hydrogen bonds. For instance, N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)this compound exhibits intermolecular N–H⋅⋅⋅N, N–H⋅⋅⋅O, and N–H⋅⋅⋅Cl hydrogen bonding interactions, forming chain-like structures in the crystal. mdpi.comresearchgate.net The distances between donor and acceptor atoms for these interactions have been reported, providing quantitative data on the hydrogen bond lengths. mdpi.com

Studies on bis[(1H-tetrazol-5-yl)methyl]this compound show N—H⋯N, C—H⋯O, and C—H⋯N hydrogen bonds contributing to a three-dimensional network, alongside π–π stacking interactions. iucr.orgnih.gov Diammonium bis[(tetrazol-1-id-5-yl)this compound monohydrate also exhibits a complex 3D network formed by O—H⋯N, N—H⋯N, and N—H⋯O hydrogen bonds. nih.gov

While the search results provide detailed information on hydrogen bonding in the crystalline state of this compound and related compounds, specific detailed research findings focusing solely on hydrogen bonding networks of this compound in the solution state were not prominently found within the provided snippets. Research often focuses on the solid state due to the availability of crystallographic data.

Crystal Structure Influence on Molecular Conformation

The crystal structure can significantly influence the conformation of molecules. For this compound, crystal structure analysis at various temperatures suggests a planar conformation in the crystal. znaturforsch.comresearchgate.net However, some studies suggest that despite the presence of conjugation, a truly planar configuration may not be fully realized in the crystal, with the crystallographic twofold axis corresponding to a superposition of two molecular configurations with Cs symmetry. researchgate.net

In contrast to the planar conformation observed or suggested for this compound in the crystal, microwave spectroscopy studies in the gas phase indicate a non-planar conformation with inversion. researchgate.net This highlights the impact of the condensed phase environment on molecular geometry.

For related nitramines, the influence of crystal packing on conformation is also evident. In N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)this compound, the 1,3,5-triazine (B166579) ring adopts a half-chair conformation in the crystal, which is influenced by both intra- and intermolecular interactions. mdpi.comresearchgate.net The torsion angles within the triazine ring show significant distortion. mdpi.com

Studies on other energetic materials, including nitramines like RDX, further demonstrate that crystal structure affects molecular conformation, particularly the torsion angles of nitro groups and the conformation of aliphatic rings. nih.gov This influence is attributed to intermolecular interactions within the crystal lattice. nih.gov

The interplay between intramolecular flexibility and intermolecular forces in the crystal lattice determines the final molecular conformation in the solid state. tandfonline.com Computational studies often minimize molecular structures in the gas phase, and these optimized conformations can differ from those observed in experimental crystal structures due to the influence of crystal packing forces. nih.gov

Advanced Spectroscopic Characterization and Theoretical Spectroscopy

Vibrational Spectroscopy (Infrared and Raman) Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding of nitramide (H₂NNO₂). nih.gov These methods are complementary, with IR spectroscopy measuring the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, and Raman spectroscopy detecting the inelastic scattering of light from vibrations that alter the molecule's polarizability. edinst.com

The this compound molecule, with its five atoms, possesses 3N-6 = 9 fundamental vibrational normal modes. libretexts.org The assignment of these modes to specific spectral features in IR and Raman spectra is a complex process, often aided by theoretical calculations. Early studies of this compound's vibrational spectra laid the groundwork for these assignments. rsc.org

The vibrational modes of this compound can be categorized into several types, including N-H stretching, NO₂ stretching (symmetric and asymmetric), NH₂ deformation (scissoring, wagging, twisting, and rocking), and N-N stretching. Theoretical approaches, such as normal coordinate analysis and quantum chemical calculations, are essential for accurately assigning these modes. libretexts.orgwvu.edu These calculations can predict the frequencies and intensities of the vibrational modes, which can then be compared with experimental data. nih.gov

A representative assignment of the fundamental vibrational modes of this compound is presented in the table below. The exact frequencies can vary depending on the physical state of the sample (gas, liquid, or solid) and the solvent used.

| Vibrational Mode | Approximate Frequency (cm⁻¹) (Gas Phase) | Description |

| ν(N-H) asym | ~3400 | Asymmetric N-H stretch |

| ν(N-H) sym | ~3300 | Symmetric N-H stretch |

| ν(NO₂) asym | ~1600 | Asymmetric NO₂ stretch |

| δ(NH₂) scissoring | ~1580 | NH₂ scissoring |

| ν(NO₂) sym | ~1300 | Symmetric NO₂ stretch |

| δ(NH₂) wagging | ~1200 | NH₂ wagging |

| ν(N-N) | ~1000 | N-N stretch |

| δ(NH₂) twisting | ~800 | NH₂ twisting |

| δ(NH₂) rocking | ~700 | NH₂ rocking |

Note: This table provides approximate frequency ranges. Specific values are subject to the experimental conditions and theoretical models employed.

Vibrational spectroscopy provides valuable insights into the conformation and bonding within the this compound molecule. The planarity or non-planarity of the molecule has been a subject of significant investigation. Analysis of the vibrational spectra, particularly the out-of-plane modes, can help determine the molecular geometry. The presence and position of specific bands can indicate whether the molecule adopts a planar or a non-planar (pyramidal) conformation at the amino nitrogen.

Furthermore, the frequencies of the stretching vibrations offer direct information about the strength of the corresponding chemical bonds. For instance, the position of the N-N stretching vibration provides insight into the character of the bond between the amino and nitro groups. Shifts in the NO₂ stretching frequencies can indicate changes in the electronic environment of the nitro group, which can be influenced by intermolecular interactions such as hydrogen bonding. The study of vibrational spectra under different conditions, such as in various solvents or at different temperatures, can reveal details about these intermolecular forces and their effect on the molecular structure and bonding. rsc.org

Electronic Spectroscopy (Ultraviolet-Visible and Photoelectron Spectroscopy)

Electronic spectroscopy probes the electronic structure of this compound by examining transitions between different electronic energy levels. Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light that excites electrons from occupied to unoccupied molecular orbitals, while photoelectron spectroscopy (PES) provides information about the binding energies of electrons in their molecular orbitals by ejecting them from the molecule using high-energy radiation.

The UV-Vis spectrum of this compound in the gas phase exhibits a broad absorption band. This absorption is generally attributed to an n → π* transition, where a non-bonding electron from an oxygen atom in the nitro group is promoted to an antibonding π* orbital associated with the NO₂ group. The exact position and intensity of this band can be influenced by the solvent environment.

Photoelectron spectroscopy of this compound reveals a series of bands corresponding to the ionization of electrons from different molecular orbitals. The lowest ionization potential is associated with the removal of an electron from the highest occupied molecular orbital (HOMO), which is typically a non-bonding orbital localized on the amino group or the oxygen atoms of the nitro group. Higher ionization potentials correspond to electrons in more strongly bound orbitals. Quantum chemical calculations are instrumental in assigning these experimental bands to specific molecular orbitals and understanding the electronic structure of the molecule.

| Spectroscopic Technique | Transition/Ionization | Approximate Energy/Wavelength | Interpretation |

| UV-Visible | n → π | ~200-240 nm | Excitation of a non-bonding electron to an antibonding π orbital. |

| Photoelectron | Ionization from HOMO | ~10-11 eV | Removal of a non-bonding electron from the amino or nitro group. |

| Photoelectron | Ionization from deeper MOs | > 11 eV | Removal of electrons from bonding or other non-bonding orbitals. |

Note: The values presented are approximate and can vary based on experimental conditions and theoretical methods.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT) and ab initio methods, are crucial for interpreting the electronic spectra of this compound. These calculations can predict the energies and oscillator strengths of electronic transitions, aiding in the assignment of the observed UV-Vis absorption bands. They also provide detailed information about the nature of the excited states, including their geometry and electronic configuration.

For the n → π* transition in this compound, theoretical studies can elucidate the changes in molecular geometry upon excitation. The excited state is often predicted to have a different geometry compared to the ground state, which can influence the shape and width of the absorption band. Understanding the properties of the excited states is fundamental to comprehending the photochemistry of this compound.

Upon absorption of UV radiation, the electronically excited this compound molecule can undergo various dynamic processes, including fluorescence, intersystem crossing to a triplet state, or dissociation into fragments. The study of these excited-state dynamics is critical for understanding the molecule's photochemical behavior.

The primary photodissociation channel for this compound upon UV excitation is the cleavage of the N-N bond, leading to the formation of amino (NH₂) and nitrogen dioxide (NO₂) radicals.

H₂NNO₂ + hν → H₂N• + •NO₂

Theoretical studies of the potential energy surfaces of the excited states of this compound are essential for mapping out the pathways of these dissociation reactions. These studies can identify the barriers to dissociation and the nature of the transition states involved, providing a detailed picture of the photodissociation mechanism. The dynamics of this process are complex and can involve multiple electronic states and non-adiabatic transitions.

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of chemical compounds. In the case of this compound (H₂NNO₂), multinuclear NMR studies, particularly involving proton (¹H) and nitrogen (¹⁴N, ¹⁵N) isotopes, have been instrumental in confirming its molecular structure.

Early investigations into the structure of this compound utilized both proton and ¹⁴N NMR spectroscopy. These studies were crucial in differentiating between the this compound structure (H₂NNO₂) and its potential isomer, hyponitrous acid (HO-N=N-OH). The NMR spectra were interpreted definitively in terms of the H₂NNO₂ structure, establishing that the protons in the molecule are of the amino type (-NH₂). aip.org

Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. huji.ac.il

¹⁴N NMR : This isotope has a high natural abundance (99.6%) but is a quadrupolar nucleus (spin I=1). This property often leads to significant signal broadening in the NMR spectrum, which can sometimes render the signals unobservable on high-resolution spectrometers. huji.ac.il For this compound, ¹⁴N NMR spectra have been successfully obtained and interpreted. aip.org

¹⁵N NMR : With a spin of I=1/2, ¹⁵N yields sharp NMR lines, which is advantageous for detailed structural analysis. wikipedia.org However, its very low natural abundance (0.36%) and low gyromagnetic ratio result in a significant sensitivity penalty, making it more challenging to detect without isotopic enrichment. huji.ac.ilwikipedia.org Despite these challenges, ¹⁵N NMR is a valuable tool for studying nitrogen-containing compounds.

The combination of ¹H and nitrogen NMR provides unambiguous evidence for the connectivity of the atoms in this compound as an amino group bonded to a nitro group. aip.org

Interactive Table 1: Typical NMR Spectroscopic Data for this compound

This table summarizes the characteristic chemical shifts observed for the nuclei in this compound. Note that specific values can vary based on solvent and experimental conditions.

| Nucleus | Isotope | Chemical Shift (δ) Range (ppm) | Remarks |

| Proton | ¹H | Varies | Signal corresponds to the amino (-NH₂) protons. aip.org |

| Nitrogen | ¹⁴N | Varies | Broad signal due to quadrupolar nature; confirms the presence of two distinct nitrogen environments. aip.orghuji.ac.il |

| Nitrogen | ¹⁵N | Varies | Sharp signals but low sensitivity; requires advanced techniques or isotopic labeling for easy detection. huji.ac.ilwikipedia.org |

Quantum Chemical Calculations of Chemical Shifts and Shielding Constants

Theoretical calculations play a vital role in complementing experimental NMR data, aiding in spectral assignment and providing deeper insight into the electronic structure of molecules. For this compound, quantum chemical methods are employed to calculate NMR chemical shifts and shielding constants.

The primary method used for these calculations is the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with Density Functional Theory (DFT). rsc.orgimist.magaussian.com This combination has proven to be reliable for predicting the NMR properties of various nuclei, including nitrogen. rsc.orgcore.ac.uk

The computational process involves several key steps:

Geometry Optimization : The molecular geometry of this compound is first optimized at a chosen level of theory (e.g., using a specific DFT functional like B3LYP and a basis set like 6-311G(d,p)). researchgate.netresearchgate.net

Shielding Constant Calculation : Using the optimized geometry, the absolute NMR shielding constants (σ) for each nucleus are calculated using the GIAO method. mdpi.com The shielding constant quantifies the extent to which the electron cloud around a nucleus shields it from the external magnetic field.

Chemical Shift Calculation : The calculated absolute shielding constant (σ_sample) is then converted to the more familiar chemical shift (δ) by comparing it to the calculated shielding constant of a reference compound (σ_ref), such as tetramethylsilane (B1202638) (TMS) for ¹H or liquid ammonia (B1221849) for ¹⁵N. wikipedia.orgimist.ma The chemical shift is calculated using the formula: δ = σ_ref - σ_sample. mdpi.com

These calculations can be performed at various levels of theory, and the choice of the DFT functional and basis set can influence the accuracy of the predicted chemical shifts. rsc.orgrsc.org For nitrogen atoms, which can be challenging due to the effects of lone pairs and multiple bonds, higher-level correlated methods may be necessary for highly accurate results. core.ac.uk Studies have systematically investigated the performance of different DFT-GIAO levels of theory for predicting ¹⁵N chemical shifts in various nitrogen-containing compounds, including those with nitro groups, providing a framework for reliable predictions for molecules like this compound. rsc.org

Interactive Table 2: Illustrative Data from a GIAO-DFT Calculation for a Nitrogen-Containing Compound

This table demonstrates the type of data generated from a theoretical NMR calculation, comparing calculated shielding constants and chemical shifts with experimental values. While specific comprehensive data for this compound is dispersed in literature, this illustrates the common output.

| Nucleus | Level of Theory (Example) | Calculated Absolute Shielding (σ) (ppm) | Calculated Chemical Shift (δ) (ppm) | Experimental Chemical Shift (δ) (ppm) |

| ¹⁵N (Amine) | B3LYP/cc-pVDZ | Varies | Varies | Varies |

| ¹⁵N (Nitro) | B3LYP/cc-pVDZ | Varies | Varies | Varies |

Computational Chemistry and Molecular Modeling of Nitramide Systems

Application of Quantum Chemical Methods

Quantum mechanical methods are a cornerstone of computational chemistry, offering detailed information about molecular behavior at the atomic level by solving the Schrödinger equation. idosr.org These methods are broadly categorized into Density Functional Theory (DFT), ab initio methods, and semi-empirical methodologies, each with varying levels of accuracy and computational cost. taylor.edu

Density Functional Theory (DFT) has become a widely used tool for investigating the electronic structure and properties of molecules due to its favorable balance of computational cost and accuracy. q-chem.commdpi.com DFT methods are based on the principle that the energy of a system can be determined from its electron density. idosr.orgtaylor.edu

Research on nitramide has employed various DFT functionals to explore its properties. For instance, the B3LYP exchange-correlation functional is frequently used for its good accuracy in predicting molecular geometries and other properties at a reasonable computational cost. chemrxiv.org DFT calculations have been instrumental in studying the decomposition mechanisms of this compound-containing compounds. Quantum mechanics molecular dynamics (QM-MD) simulations, often based on DFT, are used to investigate initial decomposition reactions under various temperatures. nih.gov

In the context of energetic materials, DFT is used to optimize molecular and crystal structures. For example, the PBE-D3 flavor of DFT has been shown to accurately describe the crystal structure of related energetic compounds like BCHMX, with calculated cell parameters closely matching experimental X-ray data. nih.gov Furthermore, DFT calculations are employed to predict detonation parameters, such as detonation velocity (VD) and pressure (P), for new high-energy density materials containing the this compound group. nih.gov The selection of the functional and basis set is crucial, as it significantly influences the results of the calculations. mdpi.com

Table 1: Selected DFT Functionals and Their Applications

| Functional | Description | Common Application |

|---|---|---|

| B3LYP | A hybrid functional combining Hartree-Fock exchange with DFT exchange-correlation. q-chem.com | Geometry optimization, transition state searches, and thermochemical calculations. chemrxiv.org |

| PBE | A generalized gradient approximation (GGA) functional. nih.gov | Solid-state calculations, crystal structure optimization, and molecular dynamics. mdpi.comnih.gov |

| PBE0 | A hybrid functional mixing PBE exchange with 25% Hartree-Fock exchange. q-chem.com | High-accuracy energy and property calculations. |

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These methods provide a systematic way to approach the exact solution of the Schrödinger equation, although they are computationally demanding. scispace.com

Møller-Plesset (MP) perturbation theory, particularly at the second order (MP2), is a common post-Hartree-Fock method to account for electron correlation. Studies on this compound and its derivatives have used MP2 with basis sets like 6-31G* to determine the geometric parameters of their equilibrium forms. researchgate.net These calculations have revealed that substituents on the amine nitrogen atom significantly influence the N-N bond length and the pyramidal character of the amine nitrogen. researchgate.net

For studying photochemical processes and excited states, more advanced multiconfigurational methods are necessary. The Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory (MS-CASPT2), is a powerful tool for this purpose. researchgate.netrsc.org These methods have been applied to study the low-lying singlet and triplet potential energy surfaces of this compound. researchgate.net CASSCF/MS-CASPT2 calculations have been used to reinterpret the gas-phase UV spectrum of this compound, identifying the key electronic states involved in its photochemistry. researchgate.net The CASPT2 method is particularly valuable for accurately predicting electronic structures and transition energies, though optimizing geometries in a solution phase can be challenging. chemrxiv.org

Table 2: Comparison of Ab Initio Methods Used for this compound

| Method | Key Feature | Primary Use Case for this compound |

|---|---|---|

| Møller-Plesset (MP2) | Includes electron correlation beyond the Hartree-Fock level. researchgate.net | Ground-state geometry optimization and structural parameter determination. researchgate.net |

| CASSCF | Provides a balanced description of electronic states with strong static correlation. researchgate.netrsc.org | Calculating potential energy surfaces and locating conical intersections for photochemical reactions. researchgate.netrsc.org |

| MS-CASPT2 | Adds dynamic electron correlation to a multi-state CASSCF reference. researchgate.netmolcas.org | Accurate calculation of vertical transition energies and characterization of excited states. researchgate.net |

| MRD-CI | Multi-Reference Configuration Interaction; a highly accurate method for potential energy surfaces. | Detailed analysis of reaction pathways and excited state dynamics. |

Semi-empirical methods are based on the Hartree-Fock formalism but incorporate several approximations and empirical parameters to simplify calculations. wikipedia.orgnih.gov This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecular systems. nih.govresearchgate.net Common methods include AM1 (Austin Model 1) and PM3 (Parametric Model 3). nih.govuni-muenchen.de

These methods are parameterized to reproduce experimental data like heats of formation, dipole moments, and geometries. wikipedia.org The accuracy of semi-empirical calculations can be variable and depends on whether the molecule under study is similar to those in the database used for parameterization. wikipedia.org While less common now for high-accuracy studies, they can be useful for initial explorations of molecular systems, especially for large molecules where higher-level methods are computationally prohibitive. researchgate.netresearchgate.net For instance, methods like PM3 can provide a reasonably accurate geometry in a short amount of time with low computational demand. researchgate.net

Table 3: Common Semi-empirical Methods

| Method | Basis of Parametrization | Key Advantage |

|---|---|---|

| MNDO | Modified Neglect of Diatomic Overlap. uni-muenchen.de | One of the foundational methods in this class. |

| AM1 | Austin Model 1; an improvement on MNDO. nih.govuni-muenchen.de | Better treatment of hydrogen bonding compared to MNDO. |

| PM3 | Parametric Model 3; a re-parameterization of AM1. nih.govuni-muenchen.de | Often provides good geometries for a wide range of organic molecules. researchgate.net |

Potential Energy Surface (PES) Mapping and Characterization

A potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. libretexts.orgmuni.czlibretexts.org It provides a theoretical landscape that can be used to explore molecular properties, find minimum energy structures, and compute reaction rates. libretexts.org

On a PES, points where the gradient of the energy with respect to all coordinates is zero are known as stationary points. These include energy minima, which correspond to stable reactants, products, and intermediates, and first-order saddle points, which represent transition states (TS). libretexts.orgmuni.cz

Computational studies on this compound and related energetic materials focus on identifying these stationary points to understand reaction mechanisms. For example, in the decomposition of dithis compound ions, G2M level theory has been used to calculate the energies of reactants, transition states, and products. researchgate.net The transition states are characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. chemrxiv.org The energy difference between the reactant minimum and the transition state defines the activation energy barrier for a reaction. For instance, the activation energy for the N-N bond fission pathway in dithis compound decomposition has been determined to be around 35-36 kcal/mol. researchgate.net

Table 4: Calculated Relative Energies for Dithis compound Decomposition Pathways

| Species | Method | Relative Energy (kcal/mol) |

|---|---|---|

| HDN (Reactant) | G2M | 0.0 |

| TS5 (Transition State) | G2M | 47.0 |

| TS6 (Transition State) | G2M | 35.2 |

| HNNO₂ + NO₂ (Products) | G2M | 35.4 |

Data derived from studies on dithis compound decomposition. researchgate.net

Once a transition state has been located, it is crucial to confirm that it connects the desired reactants and products. This is achieved by performing an Intrinsic Reaction Coordinate (IRC) analysis. uni-muenchen.demissouri.edu The IRC is defined as the minimum energy path in mass-weighted coordinates that links a transition state to the corresponding minima on the PES. uni-muenchen.demissouri.edumdpi.com

IRC calculations involve following the reaction path downhill from the transition state in both the forward and reverse directions. uni-muenchen.deresearchgate.net This procedure verifies the reaction mechanism and ensures that the identified TS is the correct one for the reaction under investigation. uni-muenchen.de The calculation proceeds in a series of steps, optimizing the geometry at each point along the path until the energy minima for the reactant and product are reached. scm.com This analysis provides a detailed picture of the geometric changes that occur during a chemical transformation, such as the H-atom transfers involved in the decomposition of dithis compound precursors. researchgate.net

Advanced Modeling Techniques for this compound Systems

The study of this compound and its derivatives heavily relies on computational modeling to understand their complex chemical behavior, particularly concerning their energetic properties. Advanced modeling techniques provide insights into molecular structure, stability, and reactivity, which are often difficult or hazardous to obtain through experimental means alone. numberanalytics.comwiley.comnih.gov These computational approaches range from quantum mechanical calculations on single molecules to large-scale simulations of condensed-phase systems. nih.gov

Prediction of Thermochemical Properties (e.g., Heats of Formation, Bond Dissociation Energies)

Thermochemical properties are critical for assessing the performance and stability of energetic materials like this compound. Computational chemistry offers powerful tools for the accurate prediction of these properties. researchgate.net

Heats of Formation (HOF): The heat of formation (ΔHf) is a fundamental property used to calculate the energy output of a compound. nih.gov For nitramides, density functional theory (DFT) is a commonly employed method. acs.orgnih.gov A successful strategy for calculating gas-phase heats of formation involves using isodesmic reactions. acs.orgnih.gov This approach minimizes errors by ensuring that the number and types of chemical bonds are conserved on both sides of a hypothetical reaction, which allows for significant cancellation of computational errors. The solid-phase HOF, which is crucial for practical applications, can then be estimated by combining the gas-phase HOF with the heat of sublimation. nih.gov Theoretical predictions have become increasingly reliable, with some high-level composite methods achieving accuracy that can rival experimental measurements. researchgate.netresearchgate.net

Bond Dissociation Energies (BDE): The BDE is a key indicator of the thermal stability of a molecule, as it quantifies the energy required to break a specific bond. For nitramides, the N–NO2 bond is often the weakest and its homolysis is typically the initial step in thermal decomposition. acs.orgnih.gov DFT calculations, such as those using the UB3LYP/6-31G* method, have been used to calculate the BDEs of the weakest N–N bonds in various nitramines. icm.edu.pl Research has shown a correlation where an increase in the molecule's energy content (enthalpy of formation) is linked to a lengthening of the longest N-N bonds, which in turn is proportional to the activation energy for thermal decomposition. icm.edu.pl

Below is a table summarizing findings from computational studies on nitramine-related compounds.

| Property | Computational Method | Key Findings |

| Heats of Formation (HOF) | DFT with Isodesmic Reactions | Effective for predicting HOF, which is crucial for calculating detonation properties like velocity and pressure. nih.govacs.orgnih.gov |

| Bond Dissociation Energy (BDE) | DFT (e.g., UB3LYP/6-31G*) | The N–NO2 bond is typically the trigger linkage for thermal decomposition in most nitramines. acs.orgnih.govicm.edu.pl |

| Thermal Stability | Analysis of BDEs | Compounds with bridged N-N bonds tend to be more sensitive. acs.orgnih.gov A direct relationship exists between the longest N-N bond lengths and the activation energies for decomposition. icm.edu.pl |

Solvation Models and Continuum Solvation Theories

The behavior of this compound in solution is critical for both synthesis and application. Solvation models are computational methods used to account for the effects of a solvent on a solute's properties. wikipedia.org These models are generally classified as explicit, where individual solvent molecules are simulated, or implicit (continuum), where the solvent is treated as a continuous medium with a defined dielectric constant. wikipedia.orgyoutube.com

Continuum solvation models are a computationally efficient and widely used approach. nih.govwiley-vch.de They treat the solvent as a uniform, polarizable dielectric continuum, which eliminates the need to simulate a large number of individual solvent molecules, thereby saving significant computational resources. researchgate.netohio-state.edu This "mean-field" approach averages out the specific molecular interactions and focuses on the electrostatic interaction between the solute and the solvent. researchgate.net

Several popular continuum models exist:

Polarizable Continuum Model (PCM): This is one of the most widely used implicit solvent models. ohio-state.eduresearchgate.net It defines a cavity around the solute molecule and calculates the solute-solvent interaction by representing the solvent's polarization as an apparent surface charge on the cavity surface. wiley-vch.deresearchgate.net PCM and its variants can be used to study solvent effects on geometries, reaction energies, and various spectroscopic properties. ohio-state.edursc.org

COSMO (Conductor-like Screening Model): This model is another popular implicit solvation method that approximates the dielectric solvent as a conductor, which simplifies the calculations and makes the method robust. researchgate.net

Generalized Born (GB) Equation: This provides an approximation of the Poisson equation and is heavily used in classical simulations where partial atomic charges are readily available from the force field. youtube.com

SMx Models (e.g., SMD): These models, such as the Solvation Model based on Density (SMD), are based on the generalized Born equation and have seen widespread use. wikipedia.org

While computationally inexpensive, a primary limitation of continuum models is their inability to account for specific chemical interactions, such as hydrogen bonding, between the solute and the first solvation shell of solvent molecules. nih.gov To address this, hybrid models that combine a continuum approach with an explicit representation of the first solvation shell have been developed. nih.gov

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) is a powerful computational technique that simulates the physical movements of atoms and molecules over time. youtube.com By applying the laws of motion, MD simulations provide a detailed, atomistic view of molecular interactions, conformational changes, and other dynamic processes. nih.govnih.govresearchgate.net This method is invaluable for studying this compound systems, from their decomposition mechanisms to their interactions with other molecules in complex environments like solid propellants. nih.govresearchgate.netresearchgate.net

In MD simulations of energetic materials, a force field (like ReaxFF) is used to describe the forces between atoms, allowing the simulation of chemical reactions and decomposition pathways over extended periods. nih.gov For instance, MD simulations can be used to:

Study Thermal Decomposition: By simulating the system at high temperatures (a "cook-off" simulation), researchers can observe the initial steps of decomposition, such as bond breaking (e.g., N-NO2 cleavage), and identify the subsequent reaction mechanisms. nih.gov

Investigate Compatibility: MD can be used to calculate interaction energies and binding energies between this compound-based compounds and other materials, such as polymers or plasticizers in propellant formulations. researchgate.net This helps in assessing the compatibility and stability of the mixture.

Analyze Solution Behavior: In solution, MD simulations can reveal the structure of the solvation shell around a this compound molecule, showing how solvent molecules arrange themselves and interact with the solute. rsc.org This provides insights that complement continuum solvation models by explicitly showing specific interactions like hydrogen bonds. umd.edu

Simulations can be performed using various ensembles (e.g., NVT for constant volume and temperature) and for different time scales, from picoseconds to nanoseconds or longer, depending on the process being studied. nih.govrsc.org The results can be analyzed to understand structural changes, diffusion, and the thermodynamics of interactions. nih.govresearchgate.net

Basis Set and Functional Selection Methodologies for Accuracy and Efficiency

The accuracy and computational cost of quantum chemical calculations, particularly those using Density Functional Theory (DFT), are highly dependent on the choice of the functional and the basis set. nih.govnumberanalytics.com

A functional is the mathematical component of DFT that approximates the exchange-correlation energy, a key quantum mechanical term. reddit.com There are many different functionals available, often categorized in a hierarchy (Jacob's Ladder) from simpler Local Density Approximations (LDAs) to more complex hybrid and double-hybrid functionals. nih.gov The choice of functional is critical; for example, some standard functionals like B3LYP may not adequately describe long-range interactions, while others like CAM-B3LYP are specifically designed for such cases. reddit.comresearchgate.net

A basis set is a set of mathematical functions used to construct the molecular orbitals. numberanalytics.comreddit.com The size and flexibility of the basis set determine how well the electron density can be described. nih.gov

Zeta Value: Basis sets are often described by their zeta value (e.g., double-zeta, triple-zeta), which indicates how many functions are used for each valence orbital. youtube.com Increasing the zeta value (e.g., moving from a double-zeta to a triple-zeta basis set) generally improves accuracy but also significantly increases computational cost. researchgate.netyoutube.com

Polarization and Diffuse Functions: To improve accuracy, basis sets are augmented with additional functions. Polarization functions (e.g., adding 'd,p' to 6-31G) allow orbitals to change shape, which is crucial for describing chemical bonds. youtube.comaps.orgDiffuse functions (e.g., adding '+' or '++' to 6-311G) are important for describing systems with delocalized electrons, such as anions or excited states. youtube.com

Selection Strategy: Choosing the right combination of functional and basis set involves balancing accuracy with computational feasibility. nih.govnumberanalytics.comreddit.com For routine calculations of molecular structures and energies of organic molecules, a combination like B3LYP with a Pople-style split-valence basis set (e.g., 6-31G(d)) has been historically popular due to a fortuitous cancellation of errors. researchgate.netreddit.com However, for higher accuracy, especially for reaction barriers or non-covalent interactions, a triple-zeta basis set (e.g., def2-TZVP) combined with a more modern functional that includes dispersion correction is often recommended. nih.govstackexchange.com For systems containing heavy elements, basis sets that include effective core potentials (ECPs) like the LANL2DZ or the def2 series are necessary to account for relativistic effects. reddit.comstackexchange.com

The table below provides a general guide for selecting basis sets and functionals.

| Calculation Type | Recommended Functional Class | Recommended Basis Set Level | Rationale |

| Initial Geometry Optimization | Hybrid GGA (e.g., B3LYP-D3) | Double-Zeta with polarization (e.g., 6-31G(d), def2-SVP) | Good balance of cost and accuracy for initial structural determination. nih.govreddit.com |

| High-Accuracy Energies | Double-Hybrid or Range-Separated Hybrid | Triple-Zeta with polarization and diffuse functions (e.g., def2-TZVPD, 6-311+G(d,p)) | Provides more accurate energies and better description of electron distribution for refined calculations. nih.govresearchgate.net |

| Systems with Non-Covalent Interactions | Dispersion-Corrected Functionals (e.g., B3LYP-D3, ωB97X-D) | Triple-Zeta with diffuse functions | Essential for accurately modeling weak interactions. nih.govreddit.com |

| Heavy Elements | GGA (e.g., PBE) or Hybrid | Basis sets with Effective Core Potentials (e.g., def2 series, LANL2DZ) | Necessary to handle relativistic effects efficiently. stackexchange.com |

Ultimately, the best practice often involves consulting recent literature for similar systems and performing benchmark calculations to validate the chosen methodology against experimental data or higher-level theoretical results. reddit.com

Q & A

Q. What is the experimentally determined rate law for nitramide decomposition in aqueous solution, and how is it derived from the proposed reaction mechanism?

The rate law for this compound decomposition is determined by identifying the rate-limiting step in its multi-step mechanism. For example, if the mechanism involves a fast equilibrium followed by a slow step (e.g., , slow step: ), the rate law simplifies to . This assumes the first step reaches equilibrium rapidly, and the concentration of intermediates (e.g., ) is expressed in terms of stable reactants using the equilibrium constant. Experimental validation involves measuring reaction rates under varying pH and reactant concentrations to confirm the rate law’s dependence on this compound alone .

Q. How can the half-life of this compound’s first-order decomposition be applied to predict reaction progress?

For a first-order reaction, the half-life () is related to the rate constant () by . Using the reported half-life of 2.1 hours at 15°C, is calculated as . To determine the time required for 99% decomposition, the integrated rate law yields . Experimental verification involves monitoring gas evolution or residual this compound via titration or spectroscopy .

Table 1: Kinetic Parameters for this compound Decomposition

| Temperature (°C) | Half-life (hours) | Rate Constant |

|---|---|---|

| 15 | 2.1 | 0.330 |

Q. What spectroscopic methods are used to characterize this compound’s molecular structure and stability?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): To analyze hydrogen bonding and electron density distribution, particularly in complexes (e.g., this compound adsorbed on boron nitride nanosheets) .

- Infrared (IR) Spectroscopy: To identify functional groups (e.g., and ) and monitor decomposition intermediates .

- Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns during thermal decomposition .

Advanced Research Questions

Q. How do computational methods like density functional theory (DFT) elucidate this compound’s adsorption behavior on nanomaterials?

DFT simulations calculate adsorption energies, geometric distortions, and electronic properties. For example, this compound adsorption on boron nitride nanosheets is exothermic on the outer surface () and endothermic on the inner surface (). Quantum parameters like HOMO-LUMO gaps and molecular electrostatic potentials (MEPs) reveal electron density redistribution, critical for designing this compound-based sensors or catalysts .

Q. How can conflicting data on this compound’s decomposition pathways be resolved in kinetic studies?

Discrepancies often arise from varying experimental conditions (e.g., pH, catalysts). For instance, base-catalyzed mechanisms (e.g., Pedersen’s mechanism) may dominate in alkaline solutions, while neutral conditions favor uncatalyzed pathways. To resolve contradictions:

- Isolate Variables: Conduct experiments under controlled pH and temperature.

- Isotopic Labeling: Use deuterated this compound () to study kinetic isotope effects and identify proton-transfer steps .

- Computational Modeling: Compare activation energies of competing pathways using ab initio methods .

Q. What role does this compound play in atmospheric chemistry as a precursor to nitrous oxide (N2O\text{N}_2\text{O}N2O)?

this compound undergoes photodissociation under UV light, releasing , a potent greenhouse gas. Experimental methods include:

Q. How do isotopic labeling and deuterium substitution enhance mechanistic studies of this compound reactions?

Deuterated derivatives (e.g., ) slow reaction rates due to kinetic isotope effects (KIEs), revealing proton-transfer steps in mechanisms. For example, in base-catalyzed decomposition, replacing with reduces by a factor of 2–3, confirming transfer as the rate-limiting step .

Q. What challenges arise in modeling this compound’s intermolecular interactions in high-energy materials?

Challenges include:

- Non-Covalent Interactions: Hydrogen bonding and van der Waals forces require high-level DFT functionals (e.g., B3LYP-D3) for accuracy.

- Thermal Stability Prediction: Force field parameterization from vibrational spectra (e.g., harmonic frequencies) must account for decomposition pathways like .

Q. How does the presence of catalysts influence this compound’s decomposition mechanism in different solvents?

In aqueous solutions, base catalysts (e.g., ) deprotonate this compound, accelerating decomposition via the intermediate. In non-polar solvents, acid catalysts stabilize this compound, altering the rate law to . Solvent effects are studied using dielectric constant-dependent kinetic measurements .

Q. What are the implications of this compound’s hygroscopicity for its storage and application in propellants?

Hygroscopicity promotes hydrolysis, forming and , which degrade performance. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.